3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted at position 3 with a 4-butoxybenzenesulfonyl group and a pyrazole substituent at position 4. The sulfonyl-piperazine moiety is a common pharmacophore in drug design, often enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-2-3-17-30-18-5-7-19(8-6-18)31(28,29)26-15-13-25(14-16-26)20-9-10-21(24-23-20)27-12-4-11-22-27/h4-12H,2-3,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEPGUNVNFDUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-(1H-Pyrazol-1-yl)pyridazine-3-amine
The pyridazine core is synthesized through cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed coupling. A representative protocol involves:
- Reacting 3,6-dichloropyridazine with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 3-hydrazinyl-6-chloropyridazine.
- Subsequent substitution with 1H-pyrazole using potassium carbonate in DMF at 120°C, achieving 65–72% yield.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 120°C |
| Solvent | DMF |
| Catalyst | K₂CO₃ |
| Yield | 65–72% |
Synthesis of 4-Butoxybenzenesulfonyl-piperazine
The sulfonylation of piperazine proceeds via:
- Preparation of 4-butoxybenzenesulfonyl chloride by reacting 4-butoxybenzenesulfonic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.
- Dropwise addition of the sulfonyl chloride to piperazine in anhydrous THF with triethylamine (TEA) as HCl scavenger, maintaining pH 8–9.
Optimization Note : Excess piperazine (1.5 equiv) improves yields to 85–90% by preventing disubstitution.
Final Coupling Reaction
The assembly of the target compound employs Buchwald-Hartwig amination or nucleophilic aromatic substitution:
- Combining 6-(1H-pyrazol-1-yl)pyridazine-3-amine with 4-butoxybenzenesulfonyl-piperazine in toluene using Pd(OAc)₂/Xantphos catalytic system at 100°C.
- Alternative method: Microwave-assisted coupling at 150°C for 1 hour reduces reaction time by 60%.
Critical Parameters :
- Catalyst Loading : 2 mol% Pd(OAc)₂ achieves 78% yield.
- Solvent Effects : DMSO enhances solubility but may promote side reactions at elevated temperatures.
Mechanistic Insights
Sulfonylation Dynamics
The reaction between piperazine and 4-butoxybenzenesulfonyl chloride follows a two-step mechanism:
- Nucleophilic attack : Piperazine’s secondary amine attacks the electrophilic sulfur center, forming a tetrahedral intermediate.
- HCl elimination : Triethylamine facilitates deprotonation, stabilizing the sulfonamide product.
Kinetic Analysis : Second-order kinetics observed, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C.
Pyridazine-Pyrazole Coupling
The Pd-catalyzed coupling proceeds via oxidative addition of the C–Cl bond to palladium, followed by transmetallation with the amine and reductive elimination.
Computational Studies : Density functional theory (DFT) calculations indicate a reaction barrier of 22.3 kcal/mol for the rate-determining oxidative addition step.
Process Optimization Strategies
Solvent Screening
Comparative studies reveal solvent effects on coupling efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 78 |
| DMF | 36.7 | 65 |
| DMSO | 46.7 | 58 |
Polar aprotic solvents reduce yields due to catalyst deactivation.
Temperature and Time Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 24 | 55 |
| 100 | 12 | 78 |
| 120 | 6 | 72 |
Elevated temperatures accelerate reactions but may promote degradation above 110°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98.5% purity at 254 nm.
Industrial Scalability Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic sulfonylation steps, reducing batch cycle time by 40%.
Waste Management
Recycling protocols recover 92% of Pd catalyst via activated carbon filtration, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce sulfoxides or sulfones.
Reduction: May yield amines or alcohols.
Substitution: Can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs with potential therapeutic effects.
Pharmacology: For studying the interactions with various biological targets, such as enzymes or receptors.
Materials Science: As a building block for creating novel materials with specific properties, such as conductivity or fluorescence.
Biology: For investigating its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity, which can affect metabolic pathways.
Receptors: Binding to receptors on cell surfaces, which can trigger or block signaling pathways.
Ion Channels: Modulating ion flow across cell membranes, which can influence cellular excitability.
Comparison with Similar Compounds
Core Structural Variations
The pyridazine scaffold is a recurring motif in several analogues, but substituents on the piperazine and pyrazole rings significantly influence properties:
Functional Group Impact
- Sulfonyl Groups : The target compound’s 4-butoxybenzenesulfonyl group contrasts with the biphenylsulfonyl () and nitrobenzenesulfonyl () variants. The butoxy chain may enhance lipophilicity compared to the electron-deficient nitro group in , which could improve oral bioavailability .
- Pyrazole Modifications : While the target compound uses a simple 1H-pyrazole, describes a trimethylpyrazole variant, which could increase steric hindrance and alter binding kinetics .
Biological Activity
The compound 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tubercular and antiproliferative activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a pyridazine core substituted with a pyrazole group and a piperazine moiety linked to a butoxybenzenesulfonyl group. This unique configuration is hypothesized to confer specific biological activities.
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. In a series of experiments, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. The results indicated that several compounds exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM, suggesting strong inhibitory effects on bacterial growth .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 2.18 | 4.00 |
| 6h | - | - |
| 6j | - | - |
| 6k | - | - |
Antiproliferative Activity
The compound's antiproliferative effects have also been investigated in various cancer cell lines. A related study on pyrazole derivatives indicated that certain analogues demonstrated moderate to potent antiproliferative activity against human cancer cell lines such as SGC-7901, A549, and HT-1080 . The structure-activity relationship (SAR) analysis revealed that modifications at the N-1 position of the pyrazole skeleton significantly influenced potency.
Table 2: Antiproliferative Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7k | SGC-7901 | Moderate |
| 7k | A549 | Potent |
| 7k | HT-1080 | Moderate |
The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary molecular docking studies suggest that these compounds may interact with key proteins involved in cell division and bacterial replication, potentially inhibiting tubulin polymerization similar to known inhibitors like combretastatin A-4 .
Case Studies
In a notable case study, researchers synthesized and tested various derivatives, including those similar to This compound . The findings indicated that while some derivatives were effective against Mycobacterium tuberculosis, others showed promising results in inhibiting tumor cell growth without significant cytotoxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
